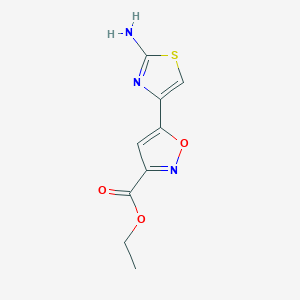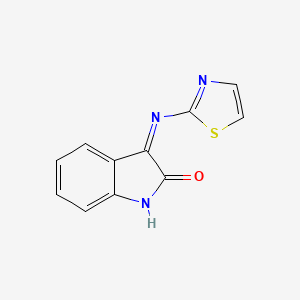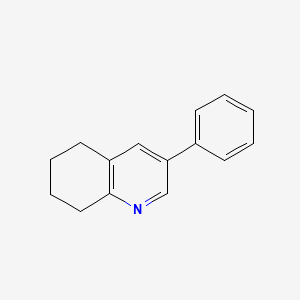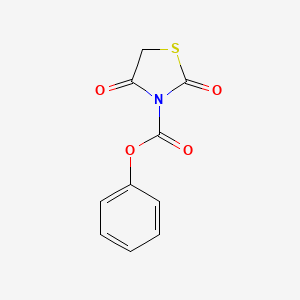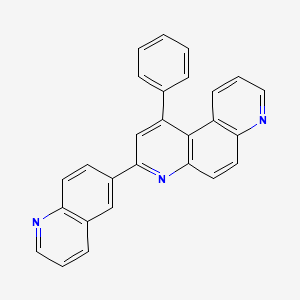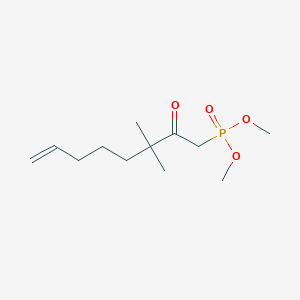![molecular formula C19H20 B14331005 1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene CAS No. 107270-52-0](/img/structure/B14331005.png)
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with an ethenyl group and a propyl chain that is further substituted with another ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in a suitable solvent like dichloromethane or carbon disulfide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups (NO2) can be introduced using reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3, H2SO4, AlCl3, reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro-substituted aromatic compounds.
Applications De Recherche Scientifique
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Materials Science: Incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the ethenyl groups can participate in polymerization reactions, forming cross-linked networks that enhance the material properties of the resulting polymers.
Comparaison Avec Des Composés Similaires
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene can be compared with other similar compounds such as:
Styrene: A simpler aromatic compound with a single ethenyl group attached to the benzene ring.
Divinylbenzene: Contains two ethenyl groups attached to the benzene ring, similar to this compound but without the propyl chain.
Ethylbenzene: A related compound where the benzene ring is substituted with an ethyl group instead of an ethenyl group.
The uniqueness of this compound lies in its dual ethenyl substitution and the presence of a propyl chain, which imparts distinct chemical and physical properties compared to its simpler analogs.
Propriétés
Numéro CAS |
107270-52-0 |
|---|---|
Formule moléculaire |
C19H20 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1-ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene |
InChI |
InChI=1S/C19H20/c1-3-16-11-13-18(14-12-16)8-6-10-19-9-5-7-17(4-2)15-19/h3-5,7,9,11-15H,1-2,6,8,10H2 |
Clé InChI |
VRGRIBNNLSDYRQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CCCC2=CC(=CC=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


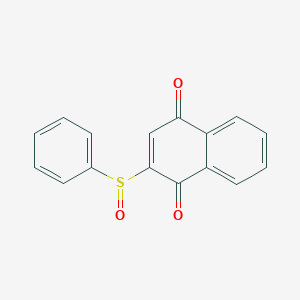


![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
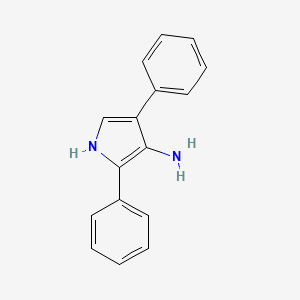

![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
methyl}(trimethyl)silane](/img/structure/B14330977.png)
